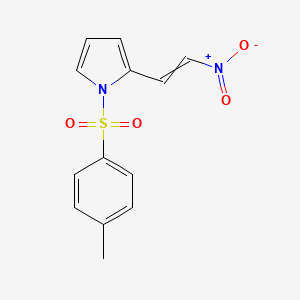
1-(4-Methylphenyl)sulfonyl-2-(2-nitroethenyl)pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methylphenyl)sulfonyl-2-(2-nitroethenyl)pyrrole is a chemical compound that belongs to the class of pyrroles. Pyrroles are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their biological activity and structural diversity. This compound is characterized by the presence of a 4-methylphenylsulfonyl group and a 2-nitroethenyl group attached to the pyrrole ring.
Vorbereitungsmethoden
The synthesis of 1-(4-Methylphenyl)sulfonyl-2-(2-nitroethenyl)pyrrole can be achieved through various synthetic routes. One common method involves the Paal-Knorr pyrrole synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with amines or sulfonamines in the presence of a catalytic amount of iron (III) chloride. This reaction proceeds under mild conditions and yields N-substituted pyrroles in good to excellent yields .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-(4-Methylphenyl)sulfonyl-2-(2-nitroethenyl)pyrrole undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines or thiols. Major products formed from these reactions include amino derivatives and substituted pyrroles.
Wissenschaftliche Forschungsanwendungen
1-(4-Methylphenyl)sulfonyl-2-(2-nitroethenyl)pyrrole has various scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is used in the study of biological processes and as a probe for investigating enzyme activity.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 1-(4-Methylphenyl)sulfonyl-2-(2-nitroethenyl)pyrrole involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo reduction to form an amino group, which can then interact with biological targets. The sulfonyl group can also undergo nucleophilic substitution reactions, leading to the formation of new compounds with different biological activities.
Vergleich Mit ähnlichen Verbindungen
1-(4-Methylphenyl)sulfonyl-2-(2-nitroethenyl)pyrrole can be compared with other similar compounds such as:
1-(4-Methylphenyl)sulfonyl-2-(2-nitroethyl)pyrrole: This compound has a similar structure but with an ethyl group instead of an ethenyl group.
1-(4-Methylphenyl)sulfonyl-2-(2-nitropropyl)pyrrole: This compound has a similar structure but with a propyl group instead of an ethenyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
922729-56-4 |
|---|---|
Molekularformel |
C13H12N2O4S |
Molekulargewicht |
292.31 g/mol |
IUPAC-Name |
1-(4-methylphenyl)sulfonyl-2-(2-nitroethenyl)pyrrole |
InChI |
InChI=1S/C13H12N2O4S/c1-11-4-6-13(7-5-11)20(18,19)14-9-2-3-12(14)8-10-15(16)17/h2-10H,1H3 |
InChI-Schlüssel |
NYYMEMHHDCVTLU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC=C2C=C[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,9-Dimethyl-1,5,7,11-tetraoxaspiro[5.5]undecane](/img/structure/B14203019.png)
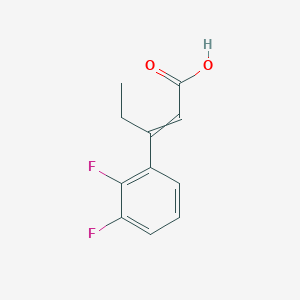
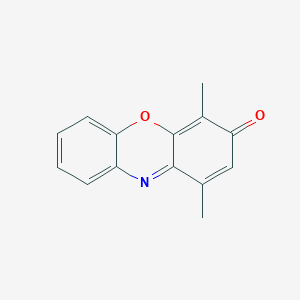
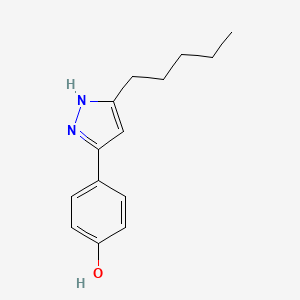
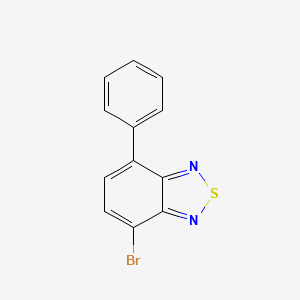
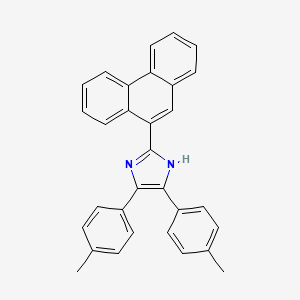
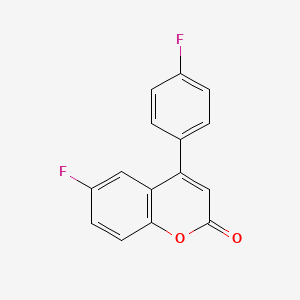
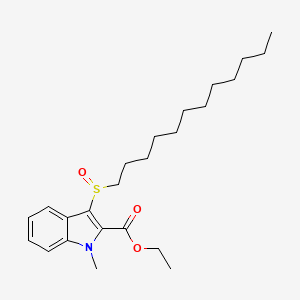
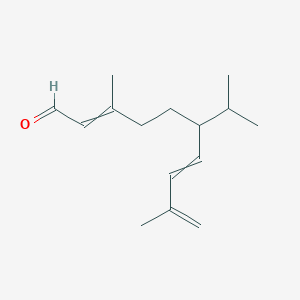
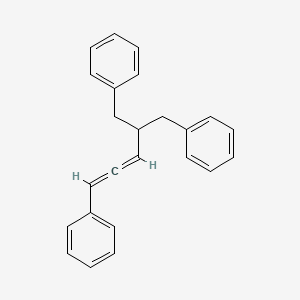
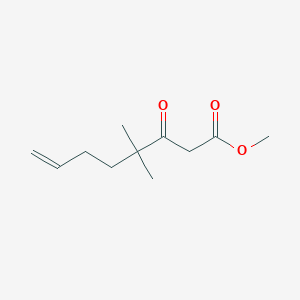
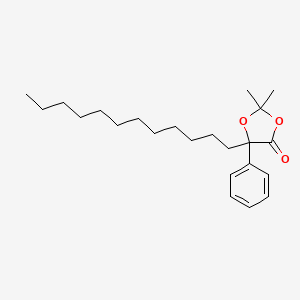
![Trichloro[(cyclohex-1-en-1-yl)methyl]silane](/img/structure/B14203098.png)
![1H-Naphtho[2,3-e][1,2,4]triazepine, 2,5-diphenyl-](/img/structure/B14203102.png)
